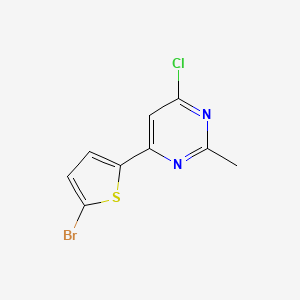

4-(5-Bromothiophen-2-yl)-6-chloro-2-methylpyrimidine

Description

Properties

IUPAC Name |

4-(5-bromothiophen-2-yl)-6-chloro-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2S/c1-5-12-6(4-9(11)13-5)7-2-3-8(10)14-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVOLRYQBUJEGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(5-Bromothiophen-2-yl)-6-chloro-2-methylpyrimidine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrimidine ring substituted with a bromothiophene group and a chlorine atom. This structural arrangement contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Potential : Preliminary investigations suggest that it may induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in preclinical models, indicating potential use in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted by Orban et al. (2016) evaluated the antimicrobial activity of various pyrimidine derivatives, including this compound. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Anticancer Activity

Research published in the Journal of Medicinal Chemistry highlighted the anticancer properties of this compound. In vitro assays demonstrated that it inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via caspase activation and disruption of mitochondrial membrane potential.

Data Table: Biological Activities Summary

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s electronic properties are influenced by its substituents:

Table 1: Structural Comparison with Analogues

Key Observations :

Key Observations :

Preparation Methods

Suzuki-Miyaura Cross-Coupling Route

One of the most effective and widely used methods for synthesizing 4-(5-Bromothiophen-2-yl)-6-chloro-2-methylpyrimidine is the Suzuki-Miyaura coupling reaction . This reaction forms a carbon-carbon bond between the pyrimidine halide and a boronic acid or boronate ester derivative of 5-bromothiophene.

- Step 1: Preparation of 6-chloro-2-methylpyrimidine-4-boronic acid or boronate ester as the coupling partner.

- Step 2: Coupling with 5-bromothiophen-2-yl halide (usually bromide or iodide) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent such as toluene or DMF.

- Step 3: Purification of the coupled product to yield this compound.

This method offers high selectivity and good yields, and is scalable for industrial production with optimized reaction conditions such as temperature control (80-110 °C) and reaction time (several hours).

Direct Halogenation and Methylation Sequence

Alternatively, the synthetic route may start from a pyrimidine precursor, where:

- The methyl group is introduced at the 2-position via alkylation using methyl iodide or methyl sulfate under basic conditions.

- The chlorine atom is introduced at the 6-position by selective chlorination using reagents like phosphorus oxychloride (POCl3) or N-chlorosuccinimide (NCS).

- The 5-bromothiophene substituent is then attached through nucleophilic aromatic substitution or coupling reactions.

This method often requires careful control of reaction conditions to avoid over-chlorination or unwanted side reactions.

Multi-Step Esterification and Cyclization Approach

Based on literature for related pyrimidine derivatives, a multi-step process involving:

- Catalytic esterification of 5-bromothiophen-2-carboxylic acid derivatives.

- Formation of intermediates such as methyl esters.

- Cyclization with amidine or formamidine derivatives to form the pyrimidine ring.

- Subsequent chlorination and methylation steps.

This approach is more complex but allows for structural modifications at various stages.

Detailed Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Catalytic esterification | 5-bromothiophen-2-carboxylic acid, methanol, acid catalyst, reflux 5-6 h | ~95 | Produces methyl ester intermediate |

| 2 | Formation of pyrimidine ring | Formamidine hydrochloride, heating 15-17 h at 20-30 °C | High | Cyclization step forming pyrimidine core |

| 3 | Chlorination | POCl3 or solid phosgene, toluene, DMAP, 20-105 °C, 3-5 h | 85-87 | Selective chlorination at 6-position of pyrimidine |

| 4 | Suzuki coupling | Pd catalyst, K2CO3 base, toluene or DMF, 80-110 °C, 4-8 h | 50-75 | Coupling of pyrimidine halide with 5-bromothiophene boronic acid |

| 5 | Methylation | Methyl iodide or methyl sulfate, base, ambient to 50 °C | High | Introduction of methyl group at 2-position |

Note: Yields are approximate and depend on optimization and scale.

Research Findings and Optimization

- Research indicates that phosphorus oxychloride (POCl3) is highly effective for chlorination of pyrimidine intermediates, providing high selectivity and purity (up to 99.9% by HPLC).

- The use of N,N-dimethylaminopyridine (DMAP) as a catalyst improves chlorination efficiency and reduces reaction time.

- For Suzuki coupling, palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 provide good turnover numbers and yields. Base choice (K2CO3, Na2CO3) and solvent polarity significantly affect reaction rates and product purity.

- Continuous flow reactors have been explored for industrial scale-up, improving heat and mass transfer, resulting in better reproducibility and higher throughput.

- Purification often involves solvent extraction, filtration, and recrystallization from ethanol or ethyl acetate to achieve high purity products suitable for pharmaceutical applications.

Comparative Analysis of Preparation Routes

| Aspect | Suzuki-Miyaura Coupling Route | Direct Halogenation/Methylation Route | Multi-Step Esterification & Cyclization Route |

|---|---|---|---|

| Complexity | Moderate | Moderate to High | High |

| Yield | Moderate to High (50-75%) | Variable (depends on selectivity) | Moderate |

| Scalability | High (industrial use documented) | Moderate | Low to Moderate |

| Reaction Time | 4-8 hours | Several hours per step | Multiple steps, several days |

| Purity | High (up to 99.9% by HPLC) | High (with optimized conditions) | Moderate to High |

| Equipment Requirements | Standard palladium catalysis setup | Chlorination requires controlled handling of POCl3 or phosgene | Requires multiple reactors and purification steps |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.